N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide is an organic compound that belongs to the class of sulfonylacetamides. These compounds are characterized by the presence of a sulfonyl group attached to an acetamide moiety. They are often used in various chemical and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide typically involves the reaction of 3-chloro-4-methylaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonylacetamides.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(4-methylphenyl)sulfonylacetamide
- N-(3-chlorophenyl)-N-(4-chlorophenyl)sulfonylacetamide
- N-(3-chloro-4-methylphenyl)-N-(4-methylphenyl)sulfonylacetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide is unique due to the specific arrangement of its chloro and methyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-10-3-6-13(9-15(10)17)18(11(2)19)22(20,21)14-7-4-12(16)5-8-14/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMSYLXGDYLNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359679 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5614-44-8 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)-N-(4-chlorophenyl)sulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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